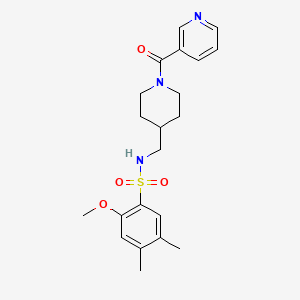
2-methoxy-4,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide, also known as S 25563, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and is known to have potent pharmacological properties.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
- A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of benzenesulfonamide derivatives in photodynamic therapy, particularly for cancer treatment. They synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds demonstrated useful properties as photosensitizers, indicating potential in photodynamic therapy applications for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
- Research by Abbasi et al. (2019) involved synthesizing new series of benzenesulfonamides and testing their biofilm inhibitory action against Escherichia coli. Some compounds in this series were found to be effective inhibitors of this bacterial strain, suggesting potential use as therapeutic agents with less cytotoxicity (Abbasi et al., 2019).
- Another study by Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, and Shahzad (2007) synthesized novel benzenesulfonamides and evaluated them for anti-HIV and antifungal activities. Some of these compounds showed promising results in vitro, indicating potential applications in treating HIV and fungal infections (Zareef et al., 2007).
Chemical Synthesis and Structural Analysis
- A study by Skupov et al. (2007) focused on the synthesis of palladium aryl sulfonate phosphine catalysts for polymerization applications. They used benzenesulfonamide derivatives in the synthesis process, demonstrating the compound's utility in chemical synthesis and catalysis (Skupov et al., 2007).
- Beuchet, Leger, Varache-Lembège, and Nuhrich (1999) investigated the tautomerism in a 2,4-dichlorobenzenesulfonamide derived from a specific thiazole compound. Their study provides insights into the structural parameters and intramolecular hydrogen bonding of such compounds (Beuchet et al., 1999).
Pharmaceutical Research
- Research by Hirst et al. (2006) explored the compound SB-399885, a benzenesulfonamide derivative, for its potential as a 5-HT6 receptor antagonist with cognitive-enhancing properties. This study highlights the potential pharmaceutical applications of benzenesulfonamide derivatives in treating cognitive deficits (Hirst et al., 2006).
Propiedades
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-15-11-19(28-3)20(12-16(15)2)29(26,27)23-13-17-6-9-24(10-7-17)21(25)18-5-4-8-22-14-18/h4-5,8,11-12,14,17,23H,6-7,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIINHTGCIBCAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

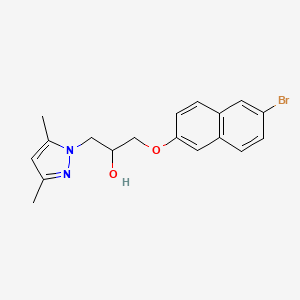
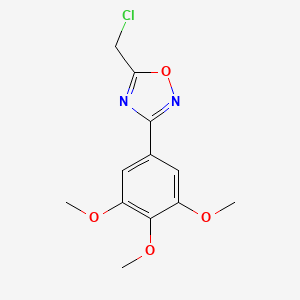
![4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2838533.png)
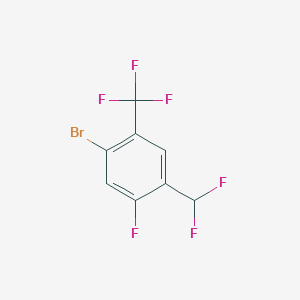


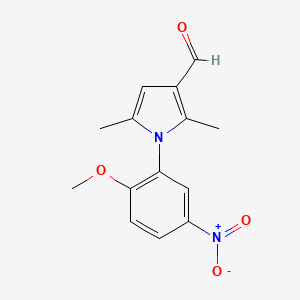

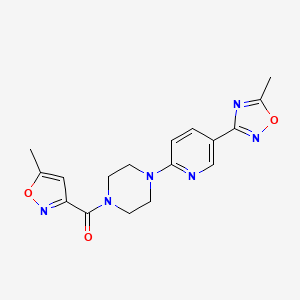

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2838548.png)
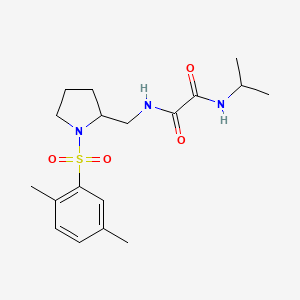
![methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxo-1-(pyridin-2-yl)pyrrolidin-2-yl]benzoate](/img/structure/B2838552.png)
![(Z)-8-(4-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2838553.png)